molecular formula C13H12N2O2S2 B2381412 Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate CAS No. 338777-30-3

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate

Cat. No.: B2381412
CAS No.: 338777-30-3
M. Wt: 292.37
InChI Key: HBTUUMPWKYAYRW-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate (CAS 338777-35-8) is a thiophene-derived compound with the molecular formula C₁₃H₁₁N₃O₄S₂ and a molecular weight of 337.37 g/mol . Its structure features a methyl ester group at the 3-position of the thiophene ring and a thiourea moiety substituted with a 4-nitrophenyl group at the 2-position. Key physicochemical properties include a predicted density of 1.555 g/cm³, boiling point of 498.1°C, and pKa of 10.66 .

Properties

IUPAC Name

methyl 2-(phenylcarbamothioylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-17-12(16)10-7-8-19-11(10)15-13(18)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTUUMPWKYAYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with methyl 3-thiophenecarboxylate under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinocarbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate can be synthesized through the reaction of aniline with carbon disulfide to create an anilinocarbothioyl intermediate. This intermediate is then reacted with methyl 3-thiophenecarboxylate under specific conditions, typically involving a base like potassium carbonate and a solvent such as toluene at elevated temperatures. The compound's molecular formula is C13H12N2O2S2C_{13}H_{12}N_{2}O_{2}S_{2} with a CAS number of 338777-30-3.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including various thiophene derivatives that are integral in pharmaceuticals and agrochemicals .

The compound has been investigated for its potential antimicrobial and anticancer properties. Notably, derivatives of thiophene have shown promising in vitro cytotoxicity against human cancer cell lines. Research indicates that these compounds can act as effective binders to ribonucleotide reductase proteins, which are critical in DNA synthesis and repair mechanisms .

Pharmaceutical Development

Due to its unique chemical structure, this compound is explored for its potential use in drug development. It has been linked to the synthesis of kinase inhibitors that regulate dysfunctional cell signaling pathways in cancer cells, as well as calcium receptor antagonists and transglutaminase inhibitors .

Material Science

This compound is also being studied for its applications in developing new materials with specific electronic or optical properties. Its thiophene core imparts distinct electronic characteristics, making it valuable for applications requiring tailored electronic properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound derivatives against several human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment.

DerivativeCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Compound CA54920

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogenic bacteria. The results demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

BacteriaInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

Mechanism of Action

The mechanism of action of Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1) with modifications in substituents, ester groups, or core structures.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
Methyl 2-[(4-nitrophenylcarbamothioyl)amino]-3-thiophenecarboxylate 4-NO₂ on phenyl, methyl ester C₁₃H₁₁N₃O₄S₂ 337.37 pKa: 10.66; Density: 1.555 g/cm³
Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate 4-Br on thiophene, ethyl ester C₁₃H₁₂BrNO₂S 326.21 mp: 120–122°C; CAS 306934-99-6
Ethyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate 4-Cl on thiophene, ethyl ester C₁₃H₁₂ClNO₂S 281.75 mp: 111–112°C; CAS 65234-09-5
Methyl 2-aminothiophene-3-carboxylate No aryl substituents, methyl ester C₆H₇NO₂S 157.19 CAS 4651-81-4; agrochemical intermediate
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chromen-ylidene, tetrahydro ring C₂₆H₂₃N₃O₄S 473.55 Complex structure; CAS 329195-00-8

Key Differences and Implications

Substituent Effects
  • This contrasts with halogenated analogs (Br, Cl in ), which introduce moderate electron-withdrawing effects and higher lipophilicity .
  • Ester Group : The methyl ester in the target compound may confer faster metabolic degradation compared to ethyl esters in , which are more lipophilic and resistant to hydrolysis .
Structural Complexity
  • The chromen-ylidene derivative has a fused bicyclic system, increasing steric hindrance and reducing solubility compared to simpler thiophene derivatives. This structural complexity may limit its utility in high-throughput synthesis but enhance selectivity in target binding .

Biological Activity

Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate is a thiophene derivative with significant potential in biological applications. This compound is primarily explored for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its unique electronic properties. The presence of the anilinocarbothioyl group enhances its reactivity and interaction with biological targets.

Property Value
Molecular Formula C₁₁H₁₃N₃O₂S₂
Molecular Weight 273.37 g/mol
CAS Number 338777-30-3

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound can alter enzymatic activities, leading to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting pathways related to cell cycle regulation and programmed cell death.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. A notable study assessed its antibacterial properties against both Gram-positive and Gram-negative bacteria, revealing promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.
  • In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The results indicated a MIC value of 32 µg/mL, which is competitive compared to standard antibiotics.
  • Cytotoxicity Assays : In a separate investigation, this compound was tested on human lung carcinoma cells (A549). The compound exhibited an IC50 value of 15 µM, indicating substantial cytotoxic effects that warrant further exploration for potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound MIC (µg/mL) IC50 (µM)
This compound3215
Methyl 2-aminothiophene-3-carboxylate6425
Methyl 3-thiophenecarboxylate128>50

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. For example, coupling reactions with thiourea derivatives under inert atmospheres (e.g., nitrogen) at 130°C can introduce the anilinocarbothioyl group . Solvent choice (e.g., dry CH₂Cl₂) and stoichiometric control (1.2 equivalents of anhydrides) are critical to minimize side products. Post-synthesis purification via reverse-phase HPLC with methanol-water gradients (30%→100%) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : The thiophene ring protons appear as distinct multiplets (δ 6.5–7.5 ppm). The methyl ester group shows a singlet at ~δ 3.8 ppm (³H), and aromatic protons from the anilinocarbothioyl moiety resonate at δ 7.0–7.5 ppm .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 341.08 .

Q. What solvent systems and purification methods are recommended for isolating this compound with high purity?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF or DCM) for reactions to enhance solubility. Post-reaction, extract with ethyl acetate and wash with brine to remove unreacted amines. Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with C18 columns effectively isolates the product .

Advanced Research Questions

Q. How do structural modifications at the anilinocarbothioyl group affect the compound’s bioactivity, and what computational methods predict these changes?

  • Methodological Answer : Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂) enhance antioxidant activity by stabilizing radical intermediates. Density Functional Theory (DFT) calculations can predict charge distribution and HOMO-LUMO gaps to prioritize synthetic targets. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like COX-2 or tubulin .

Q. What strategies resolve contradictions between in vitro antioxidant activity and in vivo anti-inflammatory efficacy observed in related thiophene derivatives?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Use pro-drug strategies (e.g., ester-to-acid conversion) to improve absorption. Validate in vivo activity using rat models (e.g., carrageenan-induced paw edema) and compare plasma pharmacokinetics with in vitro IC₅₀ values .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxic effects, and how can researchers differentiate between apoptotic and necrotic pathways?

  • Methodological Answer :

  • MTT/PI Staining : Quantify viability loss in cancer cell lines (e.g., HeLa).
  • Flow Cytometry : Annexin V-FITC/PI staining distinguishes apoptotic (Annexin V⁺/PI⁻) vs. necrotic (PI⁺) cells.
  • Caspase-3/7 Activation : Luminescent assays confirm apoptosis induction .

Q. How do researchers validate target engagement for this compound in tubulin interaction studies, and what analytical techniques confirm binding?

  • Methodological Answer : Use competitive binding assays with fluorescent colchicine analogs (e.g., BODIPY-colchicine). Surface Plasmon Resonance (SPR) or ITC quantifies binding constants (Kd). X-ray crystallography of tubulin-compound complexes provides structural validation .

Q. What are the critical considerations for scaling up the synthesis while maintaining reaction efficiency and product stability?

  • Methodological Answer : Optimize heat transfer using jacketed reactors for exothermic steps (e.g., anhydride coupling). Implement inline FTIR for real-time monitoring. Lyophilization post-HPLC ensures long-term stability of the hygroscopic product .

Safety and Handling

Q. What are the key safety protocols for handling this compound, particularly regarding inhalation risks and thermal decomposition products?

  • Methodological Answer : Use fume hoods and NIOSH-approved respirators (N95) during synthesis. Thermal decomposition above 200°C may release toxic gases (e.g., HCN, SO₂). Spill containment requires sand/vermiculite absorption and disposal in sealed containers .

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